molecular formula C18H9N5O8 B403446 2-({2,4-bisnitrophenyl}amino)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-({2,4-bisnitrophenyl}amino)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B403446
M. Wt: 423.3g/mol
InChI Key: SUXVUHFSCDKTPS-UHFFFAOYSA-N
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Description

2-({2,4-bisnitrophenyl}amino)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a derivative of naphthalimide, a compound known for its excellent photophysical properties. It is widely used in various fields such as analytical chemistry, materials science, and biochemistry due to its high fluorescence quantum yield, good structural flexibility, and large Stokes shift .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-({2,4-bisnitrophenyl}amino)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be synthesized through various methods. One common approach involves the reaction of 1,8-naphthalic anhydride with an appropriate amine under reflux conditions. For instance, the reaction of 1,8-naphthalic anhydride with 2-aminophenol yields N-(2-hydroxyphenyl)-1,8-naphthalimide . Another method involves aromatic nucleophilic substitution reactions to produce derivatives with different functional groups .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-({2,4-bisnitrophenyl}amino)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various naphthalimide derivatives with different functional groups, which can be tailored for specific applications .

Mechanism of Action

The mechanism of action of 2-({2,4-bisnitrophenyl}amino)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with various molecular targets through its photophysical properties. It can undergo photo-induced electron transfer reactions, generating radical anion species that can interact with other molecules . These interactions are crucial in its applications as fluorescent probes and in photodynamic therapy .

Comparison with Similar Compounds

2-({2,4-bisnitrophenyl}amino)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique compared to other similar compounds due to its specific photophysical properties. Similar compounds include:

These compounds share some properties with this compound but differ in their specific applications and functional groups.

Properties

Molecular Formula

C18H9N5O8

Molecular Weight

423.3g/mol

IUPAC Name

2-(2,4-dinitroanilino)-5-nitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C18H9N5O8/c24-17-12-3-1-2-9-6-11(22(28)29)7-13(16(9)12)18(25)20(17)19-14-5-4-10(21(26)27)8-15(14)23(30)31/h1-8,19H

InChI Key

SUXVUHFSCDKTPS-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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